molecular formula C6H15N B2641732 Methyl(2-methylbutyl)amine CAS No. 51932-19-5

Methyl(2-methylbutyl)amine

Cat. No.: B2641732
CAS No.: 51932-19-5
M. Wt: 101.193
InChI Key: OSUSHJKMXVMILZ-UHFFFAOYSA-N
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Description

Methyl(2-methylbutyl)amine, also known as (±)-1-Amino-2-methylbutane, is an organic compound with the molecular formula C5H13N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is used in various chemical reactions and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(2-methylbutyl)amine can be synthesized through several methods. One common approach is the reductive amination of 2-methylbutanal with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) . Another method involves the alkylation of ammonia with 2-methylbutyl halides under controlled conditions .

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic hydrogenation of nitriles or imines derived from 2-methylbutanal. This process involves the use of metal catalysts such as palladium or nickel under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

Methyl(2-methylbutyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitriles, amides

    Reduction: Secondary and tertiary amines

    Substitution: Substituted amines

Mechanism of Action

The mechanism of action of Methyl(2-methylbutyl)amine involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. It can also act as a ligand, binding to metal ions and influencing their reactivity . The compound’s effects are mediated through its ability to donate or accept protons, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(2-methylbutyl)amine is unique due to its branched carbon chain, which imparts distinct chemical and physical properties compared to its linear counterparts. This branching can influence its reactivity, solubility, and interactions with other molecules .

Properties

IUPAC Name

N,2-dimethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-4-6(2)5-7-3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUSHJKMXVMILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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